N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-5-3-7-17(11-15)22-20(26)13-24-21(27)10-9-19(23-24)16-6-4-8-18(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRHVPXFGXDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Amide Formation: The final step involves the coupling of the substituted pyridazinone with an acyl chloride or anhydride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular protein, altering its function and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(3-acetylphenyl)-2-(3-(3-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both acetyl and methoxy groups on the aromatic rings provides distinct electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, analgesic, antimicrobial, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The compound features distinct structural components:
- Acetyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- Methoxy Group : Alters electronic properties and reactivity.
- Pyridazinone Core : Associated with various pharmacological effects.
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of the cyclooxygenase (COX) pathway, which are critical in inflammatory responses. In animal models, this compound has shown promise in alleviating symptoms associated with arthritis and chronic pain conditions.
2. Antimicrobial Activity
The presence of the pyridazinone core suggests potential antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, indicating that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
3. Anticancer Potential
Research has highlighted the anticancer activity of this compound, particularly against breast cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell survival.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The acetyl group may facilitate interactions with enzymes involved in inflammatory pathways.
- Receptor Modulation : The methoxy group may enhance binding affinity to specific receptors implicated in pain perception and inflammation.
- Cellular Uptake : The lipophilic nature due to the acetyl group could improve cellular permeability, enhancing overall bioavailability.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| In vitro study on anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in macrophage cultures | Potential for treating inflammatory diseases |
| Antimicrobial efficacy tests | Significant inhibition against Staphylococcus aureus | Possible use as an antimicrobial agent |
| Cancer cell line assays | Induced apoptosis in MCF-7 breast cancer cells | Potential candidate for cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
